molecular formula C20H28O B15293630 (13a)-17-Methyleneandrost-4-en-3-one

(13a)-17-Methyleneandrost-4-en-3-one

Cat. No.: B15293630
M. Wt: 284.4 g/mol
InChI Key: QXEURENTQIAFIS-HVTWWXFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(13a)-17-Methyleneandrost-4-en-3-one is a synthetic steroid compound It is structurally related to androgens, which are hormones that play a key role in male traits and reproductive activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13a)-17-Methyleneandrost-4-en-3-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the use of a steroid backbone, which is then modified through a series of chemical reactions to introduce the methylene group at the 17th position and the double bond at the 4th position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(13a)-17-Methyleneandrost-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

(13a)-17-Methyleneandrost-4-en-3-one has several scientific research applications:

    Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: It is used in research to understand the role of androgens in biological processes.

    Industry: It is used in the synthesis of other steroid compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (13a)-17-Methyleneandrost-4-en-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in regulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural androgen hormone with a similar structure but without the methylene group at the 17th position.

    Dihydrotestosterone (DHT): A more potent androgen with a similar structure but with a fully saturated A-ring.

Uniqueness

(13a)-17-Methyleneandrost-4-en-3-one is unique due to the presence of the methylene group at the 17th position, which can influence its binding affinity to androgen receptors and its overall biological activity. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other androgens.

Properties

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(8S,9S,10R,13R,14S)-10,13-dimethyl-17-methylidene-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19-,20-/m0/s1

InChI Key

QXEURENTQIAFIS-HVTWWXFQSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.